methanone CAS No. 185116-59-0](/img/structure/B12566601.png)
[3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-yl](piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a sulfanylideneimidazolidinyl group and a piperidinylmethanone moiety, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl isothiocyanate with an imidazolidinone derivative under controlled conditions to form the sulfanylideneimidazolidinyl intermediate. This intermediate is then reacted with piperidin-1-ylmethanone in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidin-1-ylmethanone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with various enzymes and receptors can provide insights into cellular processes and metabolic pathways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the sulfanylideneimidazolidinyl group suggests possible applications in drug design, particularly in the development of inhibitors or modulators of specific biological targets.
Industry
In industrial applications, 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylideneimidazolidinyl group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The piperidin-1-ylmethanone moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Dimethylamino)phenyl]phenylmethanone: Similar in structure but lacks the sulfanylideneimidazolidinyl group.
[4-Methylphenyl]-1-piperidinylmethanone: Similar in structure but lacks the imidazolidinyl group.
3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-1-ylmethanone: Similar but with a bromine substituent instead of a methyl group.
Uniqueness
The uniqueness of 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone lies in its combination of the sulfanylideneimidazolidinyl and piperidin-1-ylmethanone moieties. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
185116-59-0 |
|---|---|
Fórmula molecular |
C16H21N3OS |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
[3-(4-methylphenyl)-2-sulfanylideneimidazolidin-1-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H21N3OS/c1-13-5-7-14(8-6-13)18-11-12-19(16(18)21)15(20)17-9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3 |
Clave InChI |
QCXDIGKAQLMLSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(C2=S)C(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
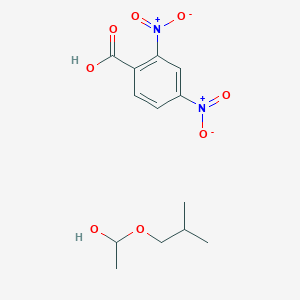
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
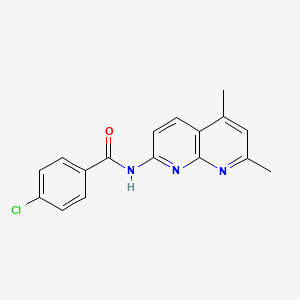
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)

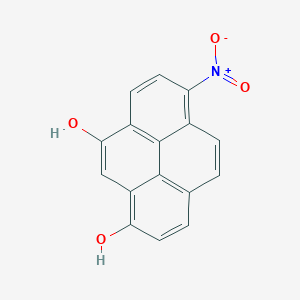
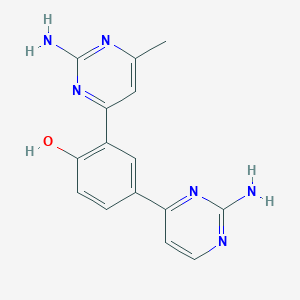


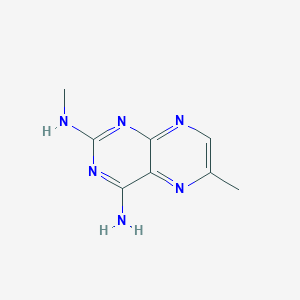

![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
